(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one
Description
Properties
CAS No. |
900135-36-6 |
|---|---|
Molecular Formula |
C21H14FN3O |
Molecular Weight |
343.361 |
IUPAC Name |
3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26) |
InChI Key |
LKTTUIAWCPUCMZ-YDZHTSKRSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves a multi-step process:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Introduction of the Fluorobenzylideneamino Group: The key step involves the Schiff base formation between 4-fluorobenzaldehyde and an appropriate amine derivative of the quinoxaline. This reaction is usually carried out in the presence of a mild acid catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more effective catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods, such as recrystallization or chromatography, to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions, using reagents such as sodium borohydride or lithium aluminum hydride, can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of quinoxaline.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one. For instance, a study demonstrated that certain quinoxaline derivatives exhibited significant inhibition against various cancer cell lines, including HCT-116 cells. The MTT assay revealed that several compounds showed promising results in reducing cell viability, indicating their potential as anticancer agents .
Antimicrobial Properties
Quinoxaline derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanisms of action often involve interference with microbial cell processes .
Materials Science
Fluorescent Properties
The synthesis of quinoxalin-2(1H)-ones has been explored for their fluorescence properties, which are valuable in materials science for developing sensors and imaging agents. The incorporation of different functional groups can enhance their fluorescence characteristics, making them suitable for applications in bioimaging and photonic devices .
C-H Functionalization
The direct C–H functionalization of quinoxalin-2(1H)-ones has opened new pathways for synthesizing complex materials. This method allows for the modification of the compound at the C3 position, leading to derivatives with enhanced properties for use in various applications, including organic electronics and catalysis .
Corrosion Inhibition
Corrosion Resistance
Quinoxaline derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. Studies utilizing quantum chemical calculations have established a correlation between the electronic structure of these compounds and their inhibition efficiency. The presence of electron-donating groups enhances their ability to adsorb on metal surfaces, providing effective protection against corrosion .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibition in cancer cell lines |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Materials Science | Fluorescent materials | Enhanced fluorescence for imaging applications |
| C-H functionalization | New synthetic pathways for complex materials | |
| Corrosion Inhibition | Protection of mild steel | Correlation between electronic structure and efficiency |
Case Studies
-
Anticancer Study
A study conducted on various quinoxaline derivatives demonstrated that compounds similar to this compound exhibited IC50 values below 10 µM against HCT-116 cancer cells, suggesting potent anticancer activity . -
Corrosion Inhibition Research
Experimental and theoretical investigations into the corrosion inhibition performance of quinoxaline derivatives revealed that certain structural modifications significantly improved their protective capabilities against mild steel corrosion in hydrochloric acid solutions .
Mechanism of Action
The mechanism of action of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The fluorobenzylideneamino group can enhance binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Pyrazolyl-Quinoxalinone Derivatives
- 3-(3,5-Dimethylpyrazol-1-yl)quinoxalin-2(1H)-one: Exhibited antimicrobial activity comparable to streptomycin, with moderate MIC values .
- 3-(5-Oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one: Demonstrated superior antimicrobial potency (MIC = 7.8 µg/mL), attributed to the electron-withdrawing oxo group enhancing target binding .
Styrylquinoxalinone Derivatives
Substituents on the styryl group significantly modulate bioactivity and photophysical properties:
The 4-fluorobenzylidene group in the target compound may confer similar metabolic stability to the trifluoromethyl group in 4-CF₃ derivatives .
Fluorescence and Electronic Properties
- M049–0244 (3-Phenylquinoxalin-2(1H)-one): Fluorescent due to a conjugated π-system between phenyl and quinoxaline groups. Used as a fluorescent probe for NAMPT inhibition studies (IC₅₀ ≈ 2 µM) .
- F671-0003 (Non-fluorescent analogue): Lacks fluorescence due to a methylene spacer disrupting conjugation, despite similar NAMPT inhibition potency (IC₅₀ ≈ 2 µM) .
- (E)-3-(4-Methoxystyryl)quinoxalin-2(1H)-one (MeOSQ): Exhibits redshifted emission (λem) and stronger fluorescence than non-substituted styryl analogues, attributed to electron-donating methoxy groups enhancing intramolecular charge transfer .
Anticonvulsant Schiff Base Derivatives
Schiff bases derived from 3-(2-aminoethyl)quinoxalin-2(1H)-one show variable efficacy in pentylenetetrazole-induced seizure models:
The electron-withdrawing nitro group enhances anticonvulsant activity, while electron-donating dimethylamino groups abolish efficacy. The 4-fluoro group in the target compound may balance electronic effects for optimized activity .
Aldose Reductase (ALR2) Inhibitors
Quinoxalinone-based ALR2 inhibitors with phenolic or styryl substituents demonstrate dual antioxidant and enzyme-inhibitory effects:
The 4-fluorobenzylidene group in the target compound may improve ALR2 binding affinity compared to hydroxylated derivatives .
Biological Activity
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The compound was synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The yield was reported at 82%, with a melting point of 246–248 °C . Characterization techniques such as IR, NMR, and X-ray crystallography were employed to confirm the structure of the synthesized compound.
Anticancer Activity
Numerous studies have evaluated the anticancer activity of quinoxaline derivatives, including this compound. The following table summarizes key findings related to its biological activity against various cancer cell lines:
Case Studies
- In Vitro Studies : A study demonstrated that quinoxaline derivatives exhibit varying degrees of cytotoxicity against human liver cancer cells (Hep G2). The mechanism involved apoptosis induction and inhibition of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
- Comparative Analysis : Another research highlighted that certain derivatives showed IC50 values comparable to established anticancer drugs like 5-fluorouracil. For instance, compounds with similar scaffolds exhibited IC50 values ranging from 1.9 to 11.98 µM against HCT116 and A549 cell lines, respectively .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many studies indicate that quinoxaline derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways and caspase activation .
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including tyrosine kinases and MET kinase, contributing to its anticancer efficacy .
Q & A
Q. How can computational modeling predict structure-activity relationships for antimicrobial quinoxalinones?
- Methodological Answer:
- Docking Studies: Glide/SP docking into E. coli DNA gyrase (PDB: 1KZN) identifies H-bonding with Ser84 and hydrophobic contacts.
- QSAR Models: Hammett σ values correlate substituent electronegativity with MIC (R >0.85).
- ADMET Prediction: SwissADME predicts BBB permeability (low) and CYP inhibition risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
